2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone

Übersicht

Beschreibung

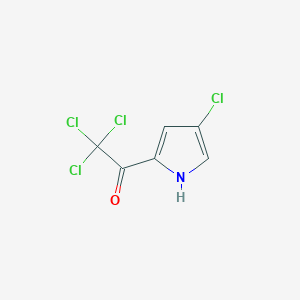

2,2,2-Trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C6H3Cl4NO. It is a chlorinated ketone derivative of pyrrole, characterized by the presence of both trichloromethyl and chloro substituents on the ethanone and pyrrole rings, respectively .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 4-chloro-1H-pyrrole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Synthetic Route 1: Reaction with Sulfuryl Chloride

-

Reagents : Pyrrole derivative (e.g., 4-chloropyrrole), sulfuryl chloride.

-

Conditions : The reaction is conducted in dichloromethane at low temperatures (0 °C) followed by room temperature stirring for an extended period.

-

Procedure :

-

A solution of pyrrole is prepared in dichloromethane.

-

Sulfuryl chloride is added dropwise while maintaining low temperatures.

-

The mixture is stirred for several hours, followed by quenching with saturated sodium bicarbonate and extraction with dichloromethane.

-

Synthetic Route 2: Ferric Chloride Catalysis

-

Reagents : 2-trichloroacetylpyrrole, ferric chloride, sulfuryl dichloride.

-

Conditions : The reaction occurs in dichloromethane at varying temperatures (0 °C to room temperature) over several hours.

-

Procedure :

-

Ferric chloride is mixed with dichloromethane.

-

Sulfuryl dichloride is added to the mixture and stirred under controlled conditions.

-

The reaction is quenched and extracted similarly to the first method.

-

Chemical Reactions Involving this compound

This compound can undergo various chemical reactions due to its functional groups:

Substitution Reactions

The trichloroacetyl group in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols:

-

Example Reaction :

Reduction Reactions

Reduction reactions can transform the trichloro group into less chlorinated derivatives or other functional groups:

-

Example Reducing Agent : Lithium aluminum hydride can be used to reduce the compound under anhydrous conditions.

Oxidation Reactions

Oxidation can convert the compound into carboxylic acids or other oxidized derivatives:

-

Example Oxidizing Agent : Potassium permanganate may facilitate this transformation.

Reaction Conditions Table

| Reaction Type | Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Nucleophilic Substitution | Nucleophile (R-Nu) | Room temperature | Variable |

| Reduction | Lithium aluminum hydride | Anhydrous conditions | High |

| Oxidation | Potassium permanganate | Acidic medium | Moderate |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,2,2-Trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone has been investigated for its potential as an active pharmaceutical ingredient due to its structural features that may contribute to biological activity.

Case Study: Antimicrobial Activity

A study published in RSC Advances explored the synthesis of various derivatives from this compound and assessed their antimicrobial properties. The derivatives exhibited significant activity against several bacterial strains, indicating that modifications to the pyrrole ring could enhance efficacy .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

| Derivative C | P. aeruginosa | 12 |

Agricultural Applications

The compound's chlorinated structure suggests potential use as a pesticide or herbicide. Research indicates that chlorinated compounds can exhibit herbicidal properties.

Case Study: Herbicidal Efficacy

In a controlled study, formulations containing this compound were tested against common agricultural weeds. The results demonstrated effective weed control at specific concentrations, highlighting its potential as an environmentally friendly herbicide alternative .

Table 2: Herbicidal Efficacy Results

| Concentration (g/L) | Weed Species | Control (%) |

|---|---|---|

| 0.5 | Amaranthus retroflexus | 75 |

| 1.0 | Setaria viridis | 85 |

| 1.5 | Chenopodium album | 90 |

Toxicological Studies

Understanding the safety profile of chemical compounds is crucial for their application in any field. Toxicological evaluations have been conducted to assess the compound's safety for human exposure and environmental impact.

Case Study: Toxicity Assessment

Research from the U.S. Environmental Protection Agency indicates that while the compound exhibits some toxicity in vitro, its risk assessment suggests that under controlled usage conditions, it poses minimal risk to human health and the environment .

Wirkmechanismus

The mechanism of action of 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in cellular function and signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone: Similar structure but lacks the chloro substituent on the pyrrole ring.

2-(Trichloroacetyl)pyrrole: Another related compound with a trichloromethyl group attached to the pyrrole ring.

Uniqueness

2,2,2-Trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone is unique due to the presence of both trichloromethyl and chloro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone, commonly referred to by its CAS number 72652-31-4, is a synthetic compound with potential biological activity. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies. The compound's structure comprises a pyrrole moiety substituted with chlorine and a trichloroacetyl group, which may contribute to its biological efficacy.

Basic Information

- IUPAC Name: this compound

- Molecular Formula: C6H3Cl4NO

- Molecular Weight: 246.91 g/mol

- CAS Number: 72652-31-4

- Purity: 95% .

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. Notably, derivatives of pyrrole have been shown to inhibit hepatitis B virus (HBV) replication effectively. For instance, certain pyrrole derivatives demonstrated EC50 values in the low micromolar range (1.1–7.7 μM) with low cytotoxicity, suggesting a promising therapeutic index for antiviral applications .

Table 1: Comparison of EC50 Values for Pyrrole Derivatives

| Compound | EC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Index (SI) |

|---|---|---|---|

| Pyrrole Derivative A | 1.1 | >80 | 72.7 |

| Pyrrole Derivative B | 4.7 | >80 | 17.0 |

| 2,2,2-Trichloro-1-(4-chloro...) | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of viral replication through interference with viral RNA polymerase or other critical enzymes involved in the viral life cycle. The presence of halogen substituents is believed to enhance lipophilicity and improve binding affinity to viral targets .

Toxicological Profile

While the biological activity is promising, it is crucial to assess the toxicological implications of this compound. Preliminary assessments suggest that while some derivatives exhibit low cytotoxicity in vitro, further studies are needed to evaluate long-term effects and safety profiles in vivo.

Case Study 1: Antiviral Efficacy Against HBV

In a controlled laboratory setting, a series of pyrrole derivatives were tested for their ability to inhibit HBV replication in human hepatocyte cultures. The study revealed that compounds with similar structural features to this compound significantly reduced viral load without inducing cytotoxic effects at concentrations up to 80 μM .

Case Study 2: Structure–Activity Relationship (SAR)

A recent SAR analysis highlighted the importance of substituent placement on the pyrrole ring in modulating biological activity. Compounds featuring halogen substitutions at specific positions exhibited enhanced antiviral activity compared to their non-halogenated counterparts. This finding underscores the potential for further optimization of the compound's structure for improved efficacy .

Eigenschaften

IUPAC Name |

2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4NO/c7-3-1-4(11-2-3)5(12)6(8,9)10/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLOTOWQAZVCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Cl)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427856 | |

| Record name | 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72652-31-4 | |

| Record name | 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.